
N-(2-amino-2-methylpropyl)cyclopropanamine
Descripción general
Descripción
“N-(2-amino-2-methylpropyl)cyclopropanamine” is a chemical compound with the molecular formula C7H16N2 . It is also known by other names such as “N1-cyclopropyl-2-methylpropane-1,2-diamine” and "1,2-Propanediamine, N1-cyclopropyl-2-methyl-" .
Molecular Structure Analysis
The molecular structure of “N-(2-amino-2-methylpropyl)cyclopropanamine” consists of 7 carbon atoms, 16 hydrogen atoms, and 2 nitrogen atoms . The molecular weight of the compound is 128.22 .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-amino-2-methylpropyl)cyclopropanamine” are not fully detailed in the sources I found. The molecular weight is 128.22 .Aplicaciones Científicas De Investigación
Cyclopropanamine Compounds in CNS Diseases
Cyclopropanamine compounds, including N-(2-amino-2-methylpropyl)cyclopropanamine, have been explored for their potential in treating central nervous system (CNS) diseases. These compounds act as inhibitors of Lysine-specific demethylase-1 (LSD1), an enzyme involved in DNA packaging and gene expression. Their inhibition has been linked to potential therapeutic effects in schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (Blass, 2016).
Synthesis Methods
Efficient synthesis methods for cyclopropanamine derivatives have been developed, such as the transformation of the carboxy group into the trifluoromethyl group using sulfur tetrafluoride (Bezdudny et al., 2011). Additionally, a microwave-assisted three-component reaction has been utilized to synthesize N-substituted 2-amino-1,6-naphthyridine derivatives, incorporating cyclopropanamine (Han et al., 2010).
Biological Activity
The N-dealkylation of N-cyclopropylamine by enzymes like horseradish peroxidase has been studied to understand the fate of the cyclopropyl group and its potential biological implications (Shaffer et al., 2001).
Antiviral Properties
Cyclopropylamine derivatives have shown antiviral properties. For example, (Z)- and (E)-2,2-[bis(hydroxymethyl)cyclopropylidene]methylpurines and -pyrimidines exhibited activity against various viruses including human and murine cytomegalovirus, Epstein-Barr virus, and hepatitis B virus (Zhou et al., 2004).
Role in Synthesizing Biologically Active Compounds
Cyclopropylamines are crucial in the synthesis of biologically active compounds. Their application in generating novel bicyclic structures, as seen in the Ti(II)-mediated synthesis of cyclopropylamines from amino acid derivatives, demonstrates their versatility (Cao, Xiao, & Joullié, 1999).
Cyclopropanation in Organic Synthesis
The cyclopropanation of 2-aminoacrylates with N-tosylhydrazones is another significant application, offering a pathway to cyclopropane α-amino acid esters. This method exhibits high generality and diastereoselectivity, important for producing sterically congested cyclopropane α-amino acids (Zhu et al., 2016).
Safety And Hazards
Safety information for “N-(2-amino-2-methylpropyl)cyclopropanamine” suggests that it should be handled under inert gas and protected from moisture . It should be kept away from heat, sparks, open flames, and hot surfaces. Contact with air and water should be avoided due to the risk of violent reaction and possible flash fire .
Propiedades
IUPAC Name |
1-N-cyclopropyl-2-methylpropane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-7(2,8)5-9-6-3-4-6/h6,9H,3-5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KANTYKBPHZJYFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-amino-2-methylpropyl)cyclopropanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



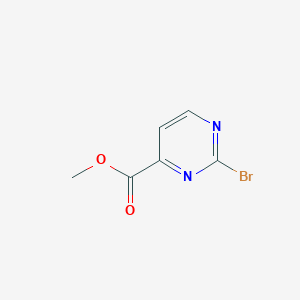
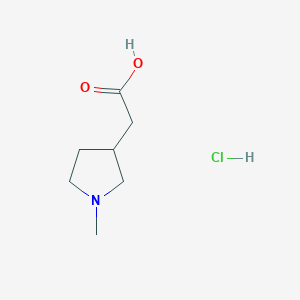
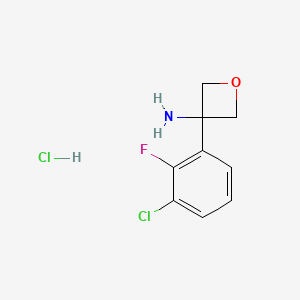
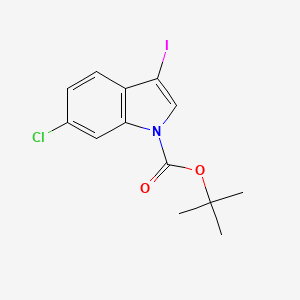

![(1Z)-2-[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide](/img/structure/B1427743.png)
![1'-Methanesulfonyl-[2,4']bipiperidinylhydrochloride](/img/structure/B1427744.png)
![Oxazole, 2-chloro-5-[4-(trifluoromethyl)phenyl]-](/img/structure/B1427745.png)
![6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1427746.png)
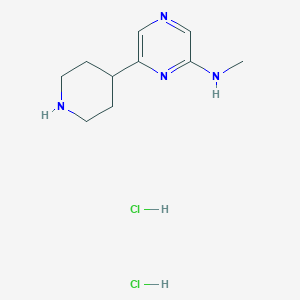
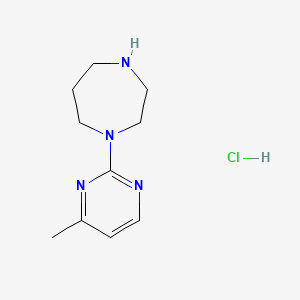
![2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1427752.png)
![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole](/img/structure/B1427753.png)
![6-Oxo-9-phenyl-2,7-diaza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester](/img/structure/B1427754.png)